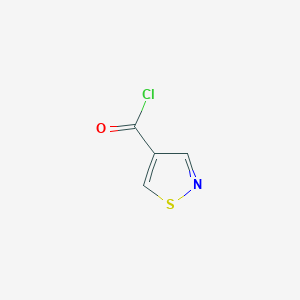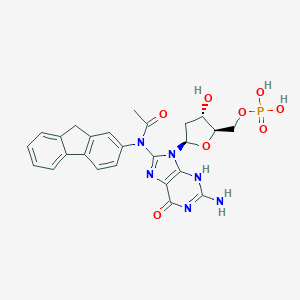
Phosphanylidynemanganese
Vue d'ensemble
Description
Phosphanylidynemanganese, also known as MnP, is a complex compound that has been widely used in scientific research due to its unique properties. It is a transition metal complex that contains both manganese and phosphorus, making it a valuable tool for studying various biological and chemical processes.
Mécanisme D'action
The mechanism of action of Phosphanylidynemanganese is not fully understood, but it is believed to involve the transfer of electrons between the manganese and phosphorus atoms. This transfer of electrons can lead to the activation of various substrates, such as oxygen and hydrogen peroxide, which can then be used in various chemical reactions.
Effets Biochimiques Et Physiologiques
Phosphanylidynemanganese has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may make it a valuable tool for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Phosphanylidynemanganese is its versatility in various research applications. It is also relatively easy to synthesize and handle in the laboratory. However, one of the limitations of Phosphanylidynemanganese is its stability, as it can decompose over time, leading to the formation of various byproducts. This can make it difficult to obtain consistent results in lab experiments.
Orientations Futures
There are several future directions for the research on Phosphanylidynemanganese. One area of interest is the development of new ligands that can improve the stability and reactivity of Phosphanylidynemanganese. Another area of interest is the use of Phosphanylidynemanganese in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, the use of Phosphanylidynemanganese in the development of new materials, such as sensors and catalysts, is also an area of active research.
Conclusion
In conclusion, Phosphanylidynemanganese is a complex compound that has been widely used in scientific research due to its unique properties. It has been shown to have various biochemical and physiological effects, and its versatility makes it a valuable tool for studying various biological and chemical processes. While there are some limitations to its use in lab experiments, the future directions for research on Phosphanylidynemanganese are promising, and it is likely to continue to be an important tool in scientific research for years to come.
Méthodes De Synthèse
The synthesis of Phosphanylidynemanganese involves the reaction of a manganese salt with a phosphorus-containing ligand. The most commonly used ligands are triphenylphosphine (PPh3) and tris(trimethylsilyl)phosphine (P(SiMe3)3). The reaction can be carried out in various solvents, such as dichloromethane, tetrahydrofuran, and toluene. The resulting Phosphanylidynemanganese complex is typically a dark green powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Phosphanylidynemanganese has been used in a wide range of scientific research applications, including catalysis, electrochemistry, and bioinorganic chemistry. In catalysis, Phosphanylidynemanganese has been shown to be an effective catalyst for various organic transformations, such as the oxidation of alcohols and the reduction of ketones. In electrochemistry, Phosphanylidynemanganese has been used as an electrode material for the detection of various analytes, such as glucose and dopamine. In bioinorganic chemistry, Phosphanylidynemanganese has been used to study the role of manganese in biological systems, such as photosynthesis and oxygen evolution.
Propriétés
IUPAC Name |
phosphanylidynemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMHJMFHCMWGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.91180 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphanylidynemanganese | |
CAS RN |
12032-78-9 | |
| Record name | Manganese phosphide (MnP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese phosphide (MnP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese phosphide (MnP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)

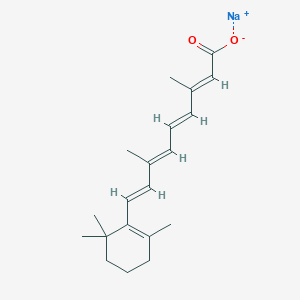
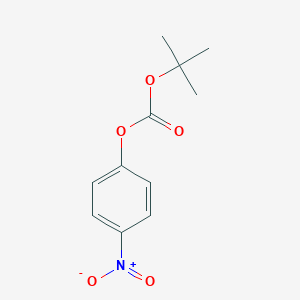
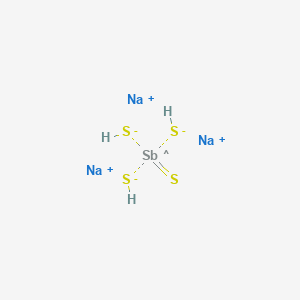

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)
